![molecular formula C8H12O4 B1594478 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid CAS No. 84545-00-6](/img/structure/B1594478.png)
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid
Overview
Description
“3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H12O4 . It is a colorless to yellow liquid and is used in various scientific research. Its unique structure enables it to be employed in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.
Synthesis Analysis
The synthesis of “3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid” involves the reaction of cis-1,3-cyclopentanedicarboxylic anhydride with sodium methoxide in methanol . The reaction is carried out at room temperature and yields the product as a clear oil .Molecular Structure Analysis
The molecular structure of “3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid” consists of a cyclopentane ring with a methoxycarbonyl group and a carboxylic acid group attached to it . The molecule contains a total of 24 bonds, including 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 hydroxyl group .Physical And Chemical Properties Analysis
“3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid” has a molecular weight of 172.18 . It is very soluble in water, with a solubility of 96.2 mg/ml . The compound has a high gastrointestinal absorption and a consensus Log Po/w of 0.74, indicating its lipophilicity .Scientific Research Applications
Pharmaceutical Synthesis Intermediate
One of the primary applications of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is as an intermediate in pharmaceutical synthesis. It serves as a key precursor in the creation of various drugs, including anti-inflammatory medications like ibuprofen .
Dolasetron Mesylate Production
This compound is also utilized in the production of dolasetron mesylate , a medication used to prevent nausea and vomiting caused by chemotherapy .
Organic Synthesis
Carboxylic acids, including derivatives like 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid , play a significant role in organic synthesis. They are involved in obtaining small molecules, macromolecules, and both synthetic and natural polymers .
Surface Modification of Nanoparticles
Another application is the modification of the surface of metallic nanoparticles. This process is crucial for enhancing the properties and functionalities of nanoparticles for various uses .
Carbon Nanotubes and Graphene Modification
Similarly, this compound can be used to modify the surfaces of nanostructures such as carbon nanotubes and graphene, which are essential in creating advanced materials with unique properties .
Nanomaterials Development
The compound’s role extends to the development of nanomaterials, where it can be used to alter surface characteristics to meet specific needs in technology and materials science .
Medical Field Applications
In the medical field, carboxylic acid derivatives are used for various purposes, including drug development and creating materials compatible with biological systems .
Pharmacy
Lastly, in pharmacy, these compounds are integral in formulating drugs that require specific organic components to achieve desired therapeutic effects .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-methoxycarbonylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUHGTQDOMGZOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287399 | |
Record name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | |
CAS RN |
84545-00-6 | |
Record name | 84545-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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